molecular formula C18H14ClNO4 B385839 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B385839
M. Wt: 343.8g/mol
InChI Key: BEJBWMOYESXKAG-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzoyl group, a hydroxy group, and a methoxyphenyl group attached to a pyrrolone ring

Preparation Methods

The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with anisole in the presence of a catalyst such as aluminum chloride (AlCl3) to form an intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and cyclization, to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like ammonia (NH3) or thiourea. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolone derivatives and compounds with similar functional groups. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C18H14ClNO4/c1-24-13-8-4-10(5-9-13)15-14(17(22)18(23)20-15)16(21)11-2-6-12(19)7-3-11/h2-9,15,21H,1H3,(H,20,23)/b16-14-

InChI Key

BEJBWMOYESXKAG-PEZBUJJGSA-N

SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2

Origin of Product

United States

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